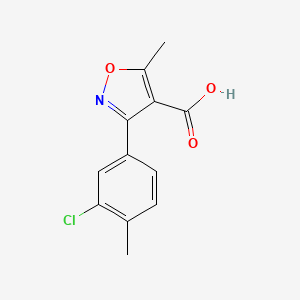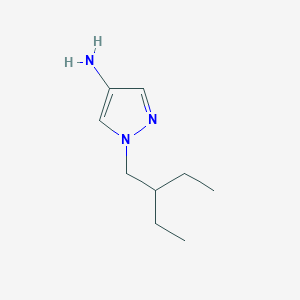
1-(2-Ethylbutyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethylbutyl)-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a 2-ethylbutyl group attached to the nitrogen at position 1 and an amine group at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Ethylbutyl)-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the reaction of 2-ethylbutylhydrazine with 1,3-diketones under acidic conditions to form the pyrazole ring. The reaction typically proceeds as follows:
Step 1: Synthesis of 2-ethylbutylhydrazine from 2-ethylbutylamine and hydrazine hydrate.
Step 2: Cyclization of 2-ethylbutylhydrazine with a 1,3-diketone (such as acetylacetone) in the presence of an acid catalyst (e.g., hydrochloric acid) to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions (temperature, pressure, and catalyst concentration) can significantly improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Ethylbutyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Pyrazole derivatives with oxidized side chains.
Reduction: Reduced pyrazole derivatives with modified functional groups.
Substitution: Substituted pyrazole derivatives with various alkyl or acyl groups.
Applications De Recherche Scientifique
1-(2-Ethylbutyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-ethylbutyl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
1-(2-Methylpropyl)-1H-pyrazol-4-amine: Similar structure but with a different alkyl group.
1-(2-Phenylethyl)-1H-pyrazol-4-amine: Contains a phenylethyl group instead of an ethylbutyl group.
1-(2-Ethylhexyl)-1H-pyrazol-4-amine: Features a longer alkyl chain.
Uniqueness: 1-(2-Ethylbutyl)-1H-pyrazol-4-amine is unique due to its specific alkyl substitution, which can influence its chemical reactivity and biological activity. The presence of the 2-ethylbutyl group may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, potentially leading to distinct pharmacological profiles compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for ongoing research and development.
Propriétés
Numéro CAS |
1240565-34-7 |
|---|---|
Formule moléculaire |
C9H17N3 |
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
1-(2-ethylbutyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H17N3/c1-3-8(4-2)6-12-7-9(10)5-11-12/h5,7-8H,3-4,6,10H2,1-2H3 |
Clé InChI |
YWTMJRDIVAPVKR-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CN1C=C(C=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



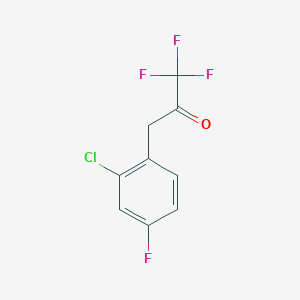



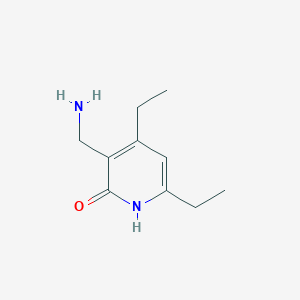


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiolan-3-yl)methyl]propanoic acid](/img/structure/B13541830.png)


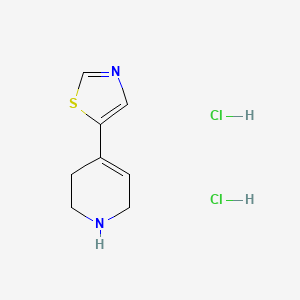
![(2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoicacid,trifluoroaceticacid](/img/structure/B13541853.png)
